molecular formula C7H17N3O B1388974 3-(Sec-butylamino)propanohydrazide CAS No. 22411-65-0

3-(Sec-butylamino)propanohydrazide

Cat. No.: B1388974
CAS No.: 22411-65-0
M. Wt: 159.23 g/mol
InChI Key: YXAUQRJACKMHRE-UHFFFAOYSA-N
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Description

Significance of the Hydrazide and Secondary Amine Functionalities in Contemporary Chemical Research

The hydrazide functional group (-CONHNH2) is a cornerstone in modern organic and medicinal chemistry. rjptonline.org It serves as a versatile synthon for the creation of various heterocyclic compounds, which are ring structures containing atoms of at least two different elements. mdpi.comresearchgate.net These heterocyclic compounds are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net Hydrazides and their derivatives, known as hydrazones, are key intermediates in the synthesis of compounds with potential applications as antibacterial, antifungal, antiviral, and anticancer agents. rjptonline.orgmdpi.comnih.gov The reactivity of the hydrazide group, which can act as both a nucleophile and an electrophile, makes it a valuable tool for chemists. researchgate.netresearchgate.net

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, are also of paramount importance in chemical research, particularly in medicinal chemistry. enamine.netauburn.edu This functional group is a common feature in a vast number of drug molecules. auburn.edu The basicity of the secondary amine group allows for the formation of salts, which can enhance the water solubility of a drug, a critical factor for its administration and absorption. auburn.edu Furthermore, the protonated form of a secondary amine can provide a cationic center that is often essential for the binding of a drug to its biological target, such as a receptor or an enzyme. auburn.edu Their ability to form hydrogen bonds and participate in various chemical reactions makes them fundamental building blocks in the synthesis of new therapeutic agents. whamine.com

Overview of Propanohydrazide Derivatives in Chemical and Biological Contexts

The biological and chemical significance of propanohydrazide derivatives would stem from the inherent properties of the hydrazide group. Therefore, it is plausible that such derivatives are explored in the development of new pharmaceuticals and other biologically active agents. nih.gov The specific nature of the substituent on the propane (B168953) chain would further modulate the compound's properties, potentially leading to targeted interactions with biological systems. The exploration of pseudonatural products, which combine fragments of natural products in novel ways, is a growing area of research, and propanohydrazide structures could serve as valuable components in this approach to drug discovery. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butan-2-ylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-3-6(2)9-5-4-7(11)10-8/h6,9H,3-5,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAUQRJACKMHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 3 Sec Butylamino Propanohydrazide and Its Analogues

Direct Synthesis Strategies for 3-(Sec-butylamino)propanohydrazide

While direct synthesis routes for this compound are not extensively documented in publicly available literature, a plausible approach can be inferred from general reactions of hydrazides. A direct synthesis would likely involve the reaction of a suitable N-(sec-butyl)propanoyl derivative with hydrazine (B178648).

One potential direct pathway is the hydrazinolysis of an N-(sec-butyl)-β-alanine ester. In this method, N-(sec-butyl)-β-alanine methyl or ethyl ester would be reacted with hydrazine hydrate (B1144303), typically in an alcoholic solvent. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester by the hydrazine, displacing the alcohol to form the desired hydrazide.

Another conceivable direct approach involves the aminolysis of a propanohydrazide with sec-butylamine (B1681703). However, this method is often less efficient due to the potential for multiple side reactions and the comparable nucleophilicity of the starting materials and products.

A summary of a potential direct synthesis strategy is presented in Table 1.

Table 1: Potential Direct Synthesis Strategy for this compound

Reactant 1 Reactant 2 Product Reaction Type

Multistep Synthetic Routes to N-Substituted Propanohydrazides

Multistep syntheses offer greater flexibility and are more commonly employed for the preparation of N-substituted propanohydrazides and their analogues. These routes often begin with readily available starting materials and proceed through several intermediate steps.

A common strategy involves the initial reaction of an α,β-unsaturated ester, such as ethyl acrylate (B77674), with the desired amine. In the case of this compound, this would involve the Michael addition of sec-butylamine to ethyl acrylate to form ethyl 3-(sec-butylamino)propanoate. This intermediate ester is then purified and subsequently reacted with hydrazine hydrate to yield the final propanohydrazide product. This two-step process allows for the controlled introduction of the N-substituent prior to the formation of the hydrazide moiety.

An alternative multistep approach starts with the acylation of an amine with a protected β-alanine derivative. For instance, sec-butylamine can be acylated with 3-chloropropionyl chloride to yield N-(sec-butyl)-3-chloropropanamide. Subsequent reaction with hydrazine would then displace the chloride to form the desired hydrazide.

The synthesis of related N-substituted propanamide derivatives has been explored, providing a framework for the synthesis of propanohydrazides. For example, the synthesis of N-substituted indole-3-propanamides has been achieved, highlighting the versatility of propanamide synthesis. nih.gov Similarly, solid-phase synthesis techniques have been utilized for the creation of N-substituted pyrrolidinones, demonstrating the adaptability of these synthetic strategies to different molecular scaffolds. nih.gov

A representative multistep synthesis is outlined in Table 2.

Table 2: Representative Multistep Synthesis of an N-Substituted Propanohydrazide

Step Starting Material Reagent Intermediate/Product
1 Ethyl acrylate sec-Butylamine Ethyl 3-(sec-butylamino)propanoate

Optimization of Reaction Conditions and Yield for Aminopropanohydrazide Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of aminopropanohydrazides. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

For the Michael addition step in a multistep synthesis, the choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can also serve as the solvent for the subsequent hydrazinolysis step. The reaction temperature for the Michael addition is typically kept moderate to avoid side reactions, while the hydrazinolysis step may require heating to proceed at a reasonable rate.

In the hydrazinolysis step, the molar ratio of the ester to hydrazine hydrate is a critical factor. An excess of hydrazine hydrate is often used to drive the reaction to completion. The removal of the alcohol byproduct can also shift the equilibrium towards the product side.

The use of microwave irradiation has been shown to accelerate similar organic reactions, such as the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides, suggesting its potential applicability in optimizing the synthesis of aminopropanohydrazides by reducing reaction times and potentially improving yields. researchgate.net

Table 3: Parameters for Optimization in Aminopropanohydrazide Synthesis

Parameter Description Potential Impact
Solvent The medium in which the reaction takes place. Can affect solubility of reactants, reaction rate, and pathway.
Temperature The thermal energy supplied to the reaction. Influences reaction rate; higher temperatures can lead to side products.
Catalyst A substance that increases the reaction rate without being consumed. Can be used to improve the efficiency of specific steps.
Reactant Ratio The molar ratio of the starting materials. Can drive the reaction to completion and maximize the yield of the desired product.

| Reaction Time | The duration of the reaction. | Needs to be sufficient for reaction completion but not so long as to promote decomposition or side reactions. |

Green Chemistry Approaches in Propanohydrazide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of propanohydrazide synthesis, several strategies can be employed to make the process more sustainable.

One key aspect is the use of safer solvents. Water is an ideal green solvent, and if the reactants are sufficiently soluble, conducting the synthesis in an aqueous medium would be highly desirable. Alternatively, the use of solvent-free or neat conditions, where the reactants themselves act as the solvent, can eliminate solvent waste entirely.

Atom economy is another important principle of green chemistry. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The direct synthesis approaches, if feasible, would generally have a higher atom economy than multistep routes which involve the formation of intermediates and potential byproducts.

The use of catalysis can also contribute to a greener synthesis. Catalysts can enable reactions to occur under milder conditions, reducing energy consumption. They can also offer higher selectivity, minimizing the formation of waste products. For instance, the use of biocatalysts, such as enzymes, could offer a highly specific and environmentally friendly route to aminopropanohydrazides.

Table 4: Green Chemistry Considerations in Propanohydrazide Synthesis

Green Chemistry Principle Application in Propanohydrazide Synthesis
Use of Safer Solvents Employing water or biodegradable solvents; conducting reactions under solvent-free conditions.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.
Catalysis Utilizing catalysts to reduce energy consumption and improve reaction selectivity.

| One-Pot Synthesis | Combining multiple synthetic steps into a single operation to reduce waste and resource consumption. |

Molecular Structure Elucidation and Spectroscopic Characterization Techniques for 3 Sec Butylamino Propanohydrazide

Advanced Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of the carbon-hydrogen framework of organic molecules. For 3-(Sec-butylamino)propanohydrazide, both ¹H and ¹³C NMR spectroscopy would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons of the sec-butyl group would present as a complex pattern, including a multiplet for the methine proton adjacent to the nitrogen, and distinct signals for the two diastereotopic methyl groups and the methylene (B1212753) group. The propylene (B89431) chain would exhibit two triplet signals corresponding to the two methylene groups. The protons of the hydrazide and amino groups would appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing the number of unique carbon environments. Distinct signals would be anticipated for the four carbons of the sec-butyl group, the two carbons of the propanoyl backbone, and the carbonyl carbon of the hydrazide. The chemical shift of the carbonyl carbon would be characteristic of an amide-like functional group.

A hypothetical data table based on expected chemical shifts is presented below.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
C=O -~170-175 ppm
CH₂-C=O Triplet~35-45 ppm
N-CH₂ Triplet~45-55 ppm
NH Broad Singlet-
NH₂ Broad Singlet-
CH-N Multiplet~50-60 ppm
CH₂ (sec-butyl) Multiplet~25-35 ppm
CH₃ (sec-butyl, terminal) Triplet~10-15 ppm
CH₃ (sec-butyl, internal) Doublet~15-25 ppm

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the specific functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. A strong, sharp absorption between 1630 and 1680 cm⁻¹ would be indicative of the C=O (amide I band) stretching vibration. The N-H stretching vibrations of the primary amine and the secondary amine would appear as medium to weak bands in the region of 3300-3500 cm⁻¹. The N-H bending vibrations (amide II band) would be observed around 1550-1640 cm⁻¹. C-H stretching vibrations from the alkyl groups would be present just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-H vibrations of the alkyl backbone would be expected to show strong Raman scattering. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum.

A table summarizing the expected vibrational frequencies is provided below.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine/Amide) 3300-3500 (medium-weak)3300-3500 (weak)
C-H Stretch (Alkyl) 2850-2960 (strong)2850-2960 (strong)
C=O Stretch (Amide I) 1630-1680 (strong)1630-1680 (weak)
N-H Bend (Amide II) 1550-1640 (medium)1550-1640 (weak)
C-N Stretch 1000-1250 (medium)1000-1250 (medium)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the hydrazide. This group is expected to exhibit a weak n → π* transition at a longer wavelength (around 210-230 nm) and a more intense π → π* transition at a shorter wavelength (below 200 nm). The presence of the nitrogen atoms with their lone pairs of electrons may cause a slight solvatochromic shift in these absorptions.

Crystallographic Analysis and Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the conformation of the sec-butyl group and the propanohydrazide chain. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the amine and hydrazide groups, which govern the packing of the molecules in the crystal lattice.

A hypothetical table of crystallographic data is presented below.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~15-18
β (°) ** ~95-105
Volume (ų) ~900-1200
Z 4
Density (calculated) (g/cm³) **~1.1-1.3

Computational and Theoretical Chemistry Investigations of 3 Sec Butylamino Propanohydrazide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like 3-(Sec-butylamino)propanohydrazide, these methods can elucidate its geometry, stability, and reactive sites.

Density Functional Theory (DFT) Applications in Predicting Molecular Behavior

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the molecular behavior of compounds containing the hydrazide moiety. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), would be the first step in a computational analysis. semanticscholar.org

These calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. For this molecule, an MEP map would visualize the electron-rich regions, such as the oxygen and nitrogen atoms of the hydrazide group, which are likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, it would highlight electron-poor regions, like the hydrogens on the amino groups, which are potential hydrogen bond donors. Studies on similar molecules, such as pinobanksin (B127045) and its derivatives, have successfully used DFT to analyze reactivity and antioxidant activity based on these principles. nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. While more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory nih.gov provide a more rigorous treatment of electron correlation.

These high-accuracy methods are valuable for benchmarking DFT results and for calculating properties where electron correlation is paramount. For this compound, ab initio calculations could provide highly reliable values for ionization potential, electron affinity, and reaction energy barriers. Such calculations have been applied to complex systems to provide deep insights into reaction pathways and energetics, as seen in studies of chemical warfare agent neutralization. osti.gov

Molecular Dynamics Simulations of Conformational Landscapes

While quantum mechanics describes the electronic structure of a single, often static, conformation, a flexible molecule like this compound exists as an ensemble of different shapes (conformers). The sec-butyl group and the propanohydrazide backbone have multiple rotatable bonds, allowing the molecule to adopt various spatial arrangements.

Molecular dynamics (MD) simulations are used to explore this conformational landscape. researchgate.net By simulating the atomic motions over time (typically nanoseconds to microseconds), MD provides a dynamic picture of the molecule's behavior. An MD simulation would reveal the preferred conformations of this compound in different environments (e.g., in a vacuum, in water, or interacting with a biological target). The stability of protein-ligand complexes involving hydrazone derivatives has been assessed using MD simulations by analyzing parameters like the root mean square deviation (RMSD) over the simulation time. researchgate.net Analysis of the simulation trajectory can identify the most populated conformational clusters, intramolecular hydrogen bonds, and the flexibility of different parts of the molecule. This information is critical for understanding how the molecule might fit into a binding pocket of a protein.

In Silico Screening and Design of Related Derivatives

Computational methods are powerful tools for the in silico (computer-based) screening and design of new molecules. Starting with the this compound scaffold, chemists can design a virtual library of related derivatives by modifying functional groups. For instance, the sec-butyl group could be replaced with other alkyl or aryl groups, or the hydrazide moiety could be altered.

These virtual libraries can then be rapidly screened for desired properties using computational tools. For example, molecular docking can predict how well each derivative binds to a specific protein target. mdpi.com This approach is widely used in drug discovery to identify promising candidates for synthesis and further testing. Studies have shown the successful design of novel hydrazide and hydrazone derivatives as potential inhibitors for targets like HDAC11 and cholinesterases, using these in silico strategies. chemrxiv.orgnih.gov The process often involves creating a focused chemical space and then using ligand-based or structure-based virtual screening to identify hits with potentially high activity and favorable pharmacokinetic profiles. mdpi.comchemrxiv.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way this compound interacts with its environment is governed by intermolecular forces. The molecule contains several hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms). These features allow it to form a network of hydrogen bonds with solvent molecules like water or with residues in a protein's active site.

Computational analysis can map these potential interactions. Quantum chemical calculations can determine the strength of individual hydrogen bonds. Molecular dynamics simulations can reveal the dynamics and stability of these hydrogen bonding networks over time. researchgate.net For instance, MD simulations on hydrazone derivatives have been used to count the number of stable hydrogen bonds formed between a ligand and a protein, which is a key factor in binding affinity. researchgate.net Studies on phthalimide (B116566) derivatives have also used spectroscopic and theoretical methods to investigate binding with plasma proteins, highlighting the importance of these interactions. mdpi.com

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry can predict various spectroscopic properties of a molecule before it is synthesized or measured. This is invaluable for verifying experimental results and interpreting complex spectra.

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). The calculated frequencies, after appropriate scaling, can be compared to experimental IR spectra to confirm the molecular structure. Each vibrational mode corresponds to a specific motion, such as the C=O stretch of the carbonyl group or the N-H bends of the amine and hydrazide groups. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated. nih.gov These calculations, often using the GIAO method, predict the resonance frequency of each nucleus, providing a detailed picture of the chemical environment that can be matched with experimental NMR data. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. semanticscholar.org

Table 4.5.1: Illustrative Predicted Spectroscopic Data for this compound

Spectrum Feature Predicted Wavenumber/Shift Corresponding Functional Group/Atom
IR C=O Stretch ~1650 cm⁻¹ Carbonyl of the hydrazide
IR N-H Stretch ~3300-3400 cm⁻¹ Amine and hydrazide N-H
¹³C NMR C=O Carbon ~170 ppm Carbonyl carbon
¹H NMR N-H Protons ~4-8 ppm Amine and hydrazide protons

Coordination Chemistry and Metal Complexation Studies Involving 3 Sec Butylamino Propanohydrazide As a Ligand

Synthesis of Metal Complexes with Propanohydrazide Ligands

The synthesis of metal complexes with propanohydrazide ligands, such as the title compound 3-(Sec-butylamino)propanohydrazide, is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. The general procedure involves dissolving the hydrazide ligand in an organic solvent, often ethanol (B145695), and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) to it. The reaction mixture is then refluxed for a period, during which the metal complex precipitates out of the solution. The resulting solid complex is subsequently filtered, washed with the solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, is influenced by the reaction conditions, the nature of the metal ion, and the specific hydrazide ligand used. For instance, the reaction of a hydrazide with a metal salt can yield mononuclear complexes with the general formula [M(L)Cl₂] or [M(L)₂(H₂O)₂]Cl₂.

Characterization of Coordination Modes and Geometries

Propanohydrazide ligands like this compound are expected to act as bidentate or tridentate ligands. Coordination typically occurs through the carbonyl oxygen atom of the hydrazide group and the nitrogen atom of the amino group. In its keto form, the ligand coordinates in a neutral bidentate manner. However, under certain conditions, it can undergo tautomerization to the enol form, leading to coordination through the enolic oxygen and the azomethine nitrogen, often as a monobasic bidentate ligand.

The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the ligand. Common geometries observed for transition metal complexes with similar hydrazide ligands include octahedral, square planar, and tetrahedral. For example, Co(II) and Ni(II) complexes with hydrazide ligands frequently exhibit octahedral geometry, while Cu(II) complexes can adopt either a distorted octahedral or a square planar geometry.

Spectroscopic and Magnetic Properties of Metal Complexes

The formation of metal complexes with propanohydrazide ligands can be confirmed through various spectroscopic techniques, primarily infrared (IR) and UV-Visible spectroscopy, along with magnetic susceptibility measurements.

Infrared Spectroscopy: The IR spectrum of the free hydrazide ligand typically shows characteristic bands for the C=O (carbonyl) and N-H (amino) stretching vibrations. Upon complexation, the C=O stretching band is expected to shift to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal ion. Similarly, a shift in the N-H stretching vibration suggests the involvement of the amino nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Electronic Spectroscopy and Magnetic Moments: Electronic spectra provide valuable information about the geometry of the metal complexes. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment. Magnetic moment measurements help in determining the spin state of the central metal ion and further elucidating the geometry of the complex. For instance, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.8–3.5 B.M., while square planar Ni(II) complexes are diamagnetic.

Interactive Data Table: Spectroscopic and Magnetic Data of Analogous Metal-Hydrazide Complexes

ComplexKey IR Bands (cm⁻¹)ν(M-O)ν(M-N)Electronic Transitions (cm⁻¹)Magnetic Moment (B.M.)Proposed Geometry
[Co(L¹)₂Cl₂]ν(C=O): ~1650, ν(N-H): ~3150~520~430~10600, ~20800~4.15Octahedral
[Ni(L¹)₂Cl₂]ν(C=O): ~1648, ν(N-H): ~3145~535~445~9900, ~16250, ~23450~3.75Octahedral
[Cu(L¹)₂Cl₂]ν(C=O): ~1645, ν(N-H): ~3130~550~460~15000, ~20000~1.90Distorted Octahedral/Square Planar
[Zn(L¹)₂Cl₂]ν(C=O): ~1655, ν(N-H): ~3160~510~420-DiamagneticTetrahedral/Octahedral

Note: L¹ represents a generic N-substituted hydrazide ligand analogous to this compound. The data presented are representative values based on published literature for similar compounds.

In Vitro Biological Activity of Metal-Propanohydrazide Complexes

Hydrazide derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity of the hydrazide ligand is often enhanced upon chelation with a metal ion. This enhancement is explained by the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex. This, in turn, facilitates the diffusion of the complex through the lipid layers of the cell membrane, allowing it to interact more effectively with intracellular targets.

Interactive Data Table: In Vitro Antimicrobial Activity (MIC, µg/mL) of Analogous Metal-Hydrazide Complexes

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Free Ligand (L¹)>100>100>100
[Co(L¹)₂Cl₂]255050
[Ni(L¹)₂Cl₂]12.52525
[Cu(L¹)₂Cl₂]6.2512.512.5
[Zn(L¹)₂Cl₂]50100100

Note: L¹ represents a generic N-substituted hydrazide ligand analogous to this compound. The MIC values are representative and can vary based on the specific ligand and microbial strains tested.

Applications of 3 Sec Butylamino Propanohydrazide in Materials Science and Industrial Processes

Investigation as a Corrosion Inhibitor for Metallic Materials

The protection of metallic materials from corrosion is a critical concern across numerous industries, including chemical processing, oil and gas, and infrastructure. Hydrazide derivatives have emerged as a promising class of corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netscielo.org.za Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The performance of hydrazide derivatives as corrosion inhibitors is typically evaluated using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric methods. These studies provide quantitative data on the inhibition efficiency (IE) of the compounds.

For instance, studies on various hydrazide derivatives have demonstrated significant inhibition efficiencies for mild steel in acidic solutions. capes.gov.brresearchgate.net The inhibition efficiency is often observed to increase with the concentration of the inhibitor. For example, N-Phenyl oxalic dihydrazide (PODH) and oxalic N-phenylhydrazide N′-phenylthiosemicarbazide (OPHPT) have been tested as inhibitors for mild steel in 1M HCl, with inhibition efficiencies reaching up to 79% for PODH and 92% for OPHPT. capes.gov.brresearchgate.net

Potentiodynamic polarization studies reveal that hydrazide derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. capes.gov.brresearchgate.net This is evident from the shift in the corrosion potential (Ecorr) and a significant reduction in the corrosion current density (icorr) upon the addition of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitive mechanism. In the presence of hydrazide inhibitors, the Nyquist plots typically show an increase in the diameter of the semicircle, indicating an increase in the charge transfer resistance at the metal/solution interface. This increased resistance is attributed to the formation of a protective inhibitor film on the metal surface.

The following table summarizes representative data from studies on hydrazide derivatives as corrosion inhibitors for mild steel in acidic media.

InhibitorConcentration (mol/L)MediumInhibition Efficiency (%)Technique
N-Phenyl oxalic dihydrazide (PODH)Optimal1M HCl79Electrochemical
Oxalic N-phenylhydrazide N′-phenylthiosemicarbazide (OPHPT)Optimal1M HCl92Electrochemical
(E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ)5 × 10⁻³15 wt.% HCl98Gravimetric, EIS, PDP
(E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ)5 × 10⁻³15 wt.% HCl94Gravimetric, EIS, PDP

Adsorption Behavior of the Compound on Metal Surfaces

The protective action of hydrazide inhibitors is fundamentally linked to their adsorption onto the metal surface. This adsorption process can be described by various adsorption isotherms, with the Langmuir adsorption isotherm often providing a good fit for the experimental data. capes.gov.br This suggests the formation of a monolayer of inhibitor molecules on the metal surface.

The adsorption of hydrazide derivatives is a complex process that can involve both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to adsorption via electrostatic attraction.

Chemisorption, a stronger form of adsorption, involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms. The presence of heteroatoms (N, O) with lone pairs of electrons and π-electrons in the aromatic rings of many hydrazide derivatives facilitates this type of interaction, leading to the formation of a stable, coordinated protective layer. researchgate.net

Integration into Functional Organic Materials and Polymers

The reactivity of the hydrazide group makes it a valuable building block for the synthesis of functional organic materials and polymers. mdpi.comrsc.org The hydrazide moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with diverse applications. mdpi.com

Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. rsc.orgresearchgate.net This approach allows for the synthesis of a base polymer which can then be functionalized with various molecules to impart specific properties. This method is particularly useful for creating materials for biological applications, such as drug delivery systems or scaffolds for tissue engineering. researchgate.net

The catalyst-free aza-Michael polymerization of hydrazides with activated alkenes, such as divinyl sulfone, presents a straightforward method for synthesizing polyhydrazide polymers. rsc.org These polymers have potential uses in areas like heavy metal ion removal and the formation of covalent adaptable networks. rsc.org

Role in Catalysis and Reaction Medium Modification

While the primary applications of hydrazide derivatives in materials science have been in corrosion inhibition and polymer chemistry, there is emerging interest in their role in catalysis. The ability of the hydrazide group to coordinate with metal ions suggests their potential as ligands in transition metal catalysis. mdpi.com

The synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science, can be achieved using hydrazide derivatives as key precursors. mdpi.com Although direct catalytic applications of simple hydrazides like 3-(Sec-butylamino)propanohydrazide are not widely reported, their derivatives, particularly hydrazones, can act as ligands that influence the activity and selectivity of catalytic reactions.

Furthermore, the basic nature of the amino group in compounds like this compound could allow them to act as basic catalysts or reaction medium modifiers in certain organic transformations.

Q & A

Q. What are the common synthetic routes for preparing 3-(sec-butylamino)propanohydrazide, and what analytical techniques validate its purity and structure?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation Reaction : Reacting sec-butylamine with acrylate derivatives (e.g., propyl acrylate) under controlled pH and temperature to form the amino-propanoate intermediate .

Hydrazide Formation : Hydrolysis of the ester group followed by reaction with hydrazine yields the hydrazide derivative.

  • Analytical Validation :
  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry (e.g., δ 0.87–4.03 ppm for protons in related derivatives) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 186 for intermediates) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1731 cm⁻¹) and N-H (3323 cm⁻¹) .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity in different solvents?

  • Methodological Answer : Key properties include:
PropertyValue/DescriptionSource
Molecular Weight~180–190 g/mol
Hydrogen Bond Donors3 (NH and OH groups)
LogP (XLogP3)~0.2–1.2 (moderate lipophilicity)
SolubilityPolar solvents (e.g., DMSO, methanol) due to hydrazide and amino groups
These properties dictate its reactivity in nucleophilic reactions (e.g., condensation with aldehydes) and solubility in biological assays .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Comparative Binding Studies : Use molecular docking to simulate interactions with targets (e.g., enzymes or receptors) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural Modifications : Introduce substituents (e.g., nitro or hydroxyl groups) to test hypotheses about steric or electronic effects .
  • Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., tetrahydrocarbazole derivatives with IC₅₀ values against cancer cells) to identify trends .

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives during condensation reactions?

  • Methodological Answer :
  • Temperature Control : Heating to 60–80°C accelerates imine formation in condensation reactions (e.g., with 4-fluorobenzaldehyde) while minimizing side products .
  • Catalyst Use : Acidic (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., triethylamine) enhance reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of reactants and intermediates .
  • Yield Monitoring : Track progress via TLC or HPLC and isolate products using column chromatography with gradients of ethyl acetate/hexane .

Q. What experimental approaches are recommended for analyzing isomerization or tautomerism in this compound derivatives?

  • Methodological Answer :
  • Dynamic NMR : Detect equilibrium between tautomers (e.g., hydrazone vs. azo forms) by observing splitting patterns at varying temperatures .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar hydrazide derivatives (e.g., triclinic crystal system, P1 space group) .
  • Computational Modeling : Compare DFT-calculated energies of isomers with experimental data to identify dominant forms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs across studies?

  • Methodological Answer :
  • Standardize Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) .
  • Control Variables : Account for differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (e.g., E. coli vs. S. aureus) .
  • Meta-Data Validation : Cross-check purity data (e.g., HPLC ≥95%) and storage conditions (e.g., −20°C vs. ambient) to rule out degradation .

Structure-Activity Relationship (SAR) Studies

Q. What functional group modifications enhance the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :
  • Nitro Groups : Derivatives with 4-nitrophenyl substituents show enhanced activity against Gram-negative bacteria due to increased membrane permeability .
  • Hydroxyl Groups : 2-hydroxyphenyl derivatives exhibit improved hydrogen bonding with target enzymes (e.g., dihydrofolate reductase) .
  • Heterocyclic Moieties : Pyrazole or imidazole rings boost activity by mimicking natural substrates (e.g., thymidine in bacterial DNA synthesis) .

Advanced Characterization Techniques

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing degradation products of this compound under stress conditions?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation fragments (e.g., m/z 158 for sec-butylamine loss) .
  • LC-MS/MS : Tracks hydrolytic or oxidative byproducts (e.g., propanoic acid derivatives) .
  • FT-IR : Detects functional group changes (e.g., C=O stretching at 1731 cm⁻¹ for ester formation) .

Comparative Studies

Q. How do the biological activities of this compound derivatives compare to structurally related carbazole-containing analogs?

  • Methodological Answer :
CompoundKey FeatureActivity
This compoundHydrazide coreModerate antimicrobial activity
Tetrahydrocarbazole derivativesCarbazole moietyEnhanced antitumor activity (e.g., IC₅₀ = 8.2 µM against MCF-7)
Nitro-substituted analogsNitro group at para positionImproved antitubercular activity (MIC = 1.56 µg/mL)
Carbazole derivatives generally show higher cytotoxicity due to DNA intercalation, while hydrazides excel in targeting bacterial enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.